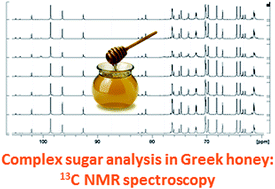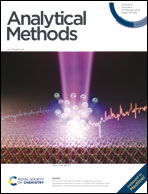Identification and quantitative determination of carbohydrate molecules in Greek honey by employing 13C NMR spectroscopy†
Analytical Methods Pub Date: 2015-06-10 DOI: 10.1039/C5AY01243K
Abstract
A methodology based on 13C NMR spectroscopy was employed to detect and quantify fourteen mono-, di- and trisaccharide molecules in authentic Greek honey samples with no prior separation. Unambiguous assignment of 13C NMR chemical shifts has been achieved by means of two-dimensional NMR techniques using sugar model compounds. The quantitative 13C NMR method was rigorously validated (accuracy, linearity, range, limit of detection, etc.) using either single sugar molecules, or artificial mixtures of isoglucose (glucopyranose and fructose) and global mixtures of fourteen model compounds. Subsequent integration of appropriate signals in the 13C NMR spectra allowed the quantification of these compounds. The present methodology has been applied to authentic Greek honey samples and provided quantitative results for 28 sugar tautomers. The observed differentials in the content of these biomarkers amongst the various honey samples of different botanical origins are expected to form the basis for the development of a sensitive method that can be used to obtain valuable information about the authenticity of honey.

Recommended Literature
- [1] Friedel–Crafts alkylation of indoles in deep eutectic solvent†
- [2] Ultra-broadband optical amplification at telecommunication wavelengths achieved by bismuth-activated lead iodide perovskites†
- [3] XLVI.—The comparative reactivities of some chloro-, bromo-, and iodo-nitrobenzenes
- [4] Back cover
- [5] Back cover
- [6] Selective extraction of supported Rh nanoparticles under mild, non-acidic conditions with carbon monoxide†
- [7] Flow-induced structure in colloidal gels: direct visualization of model 2D suspensions
- [8] Synthesis of a poly(Gd(iii)-DOTA)–PNA conjugate as a potential MRI contrast agent via post-synthetic click chemistry functionalization†
- [9] Pharmacophore-driven identification of human glutaminyl cyclase inhibitors from foods, plants and herbs unveils the bioactive property and potential of Azaleatin in the treatment of Alzheimer's disease†
- [10] Direct liquid phase synthesis of ordered L10 FePt colloidal particles with high coercivity using an Au nanoparticle seeding approach†










